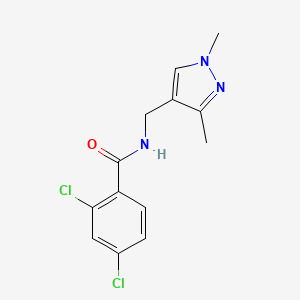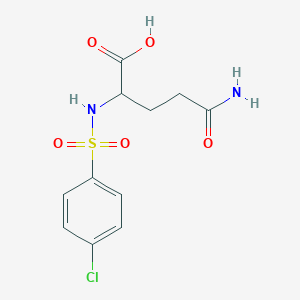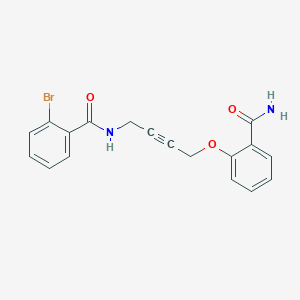![molecular formula C28H26ClN5O5 B2855168 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 902923-31-3](/img/no-structure.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The precise structure of these compounds can be analyzed using single crystal X-ray diffraction (XRD) and further calculated using density functional theory (DFT) .Molecular Structure Analysis
The molecular structure of these compounds can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra . The structure can also be confirmed using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate can promote the dehydroaromatization step .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and IR spectra .Wirkmechanismus
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
The compound interacts with the PCAF bromodomain, inhibiting its activity . This interaction is facilitated by the compound’s structural fragments, which effectively bind with the PCAF binding site .
Pharmacokinetics
In silico admet profiles and molecular docking studies have been performed for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential bioavailability.
Result of Action
The inhibition of PCAF by this compound could potentially lead to changes in gene expression, affecting the growth and survival of cancer cells . This could result in anticancer activity, as observed in similar compounds .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline, which is synthesized from 4-chlorobenzylamine and 2-cyanobenzaldehyde. The second intermediate is N-(3,4,5-trimethoxyphenyl)propanamide, which is synthesized from 3,4,5-trimethoxybenzylamine and propionyl chloride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-cyanobenzaldehyde", "3,4,5-trimethoxybenzylamine", "propionyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of 4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline: 4-chlorobenzylamine is reacted with 2-cyanobenzaldehyde in the presence of a base (e.g. NaOMe) and a solvent (e.g. ethanol) to form the corresponding imine. The imine is then reduced using a reducing agent (e.g. NaBH4) to form the desired intermediate.", "Synthesis of N-(3,4,5-trimethoxyphenyl)propanamide: 3,4,5-trimethoxybenzylamine is reacted with propionyl chloride in the presence of a base (e.g. NaHCO3) and a solvent (e.g. DCM) to form the corresponding amide.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling chemistry, such as with HOBt, DIC, and DMAP in a solvent such as DMF or EtOAc. The reaction is typically carried out at room temperature or slightly elevated temperature for several hours. The final product is then purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
902923-31-3 |
Molekularformel |
C28H26ClN5O5 |
Molekulargewicht |
548 |
IUPAC-Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C28H26ClN5O5/c1-37-22-14-19(15-23(38-2)26(22)39-3)30-25(35)13-12-24-31-32-28-33(16-17-8-10-18(29)11-9-17)27(36)20-6-4-5-7-21(20)34(24)28/h4-11,14-15H,12-13,16H2,1-3H3,(H,30,35) |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-2-azaspiro[3.4]octane](/img/structure/B2855090.png)

![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)



![3-benzyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855099.png)
![6-[5-(Benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2855100.png)

![3,6-dichloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2855102.png)
![(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2855103.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)